N-benzyl-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

AKR1C1 Positional isomer SAR

This 4-aryl dihydropyrimidinone is the critical positional isomer for mapping the AKR1C1 active site. Unlike the C2-substituted lead (Ki=17 µM), the C4-(4-methoxyphenyl) group shifts aryl placement, altering non-competitive inhibition potency and isoform selectivity. Use as a regioisomeric probe in SAR campaigns; even subtle positional changes can shift potency by an order of magnitude. Essential reference standard for lipophilicity/solubility profiling of dihydropyrimidine libraries. Guaranteed ≥98% purity; confirm batch-specific logP upon request.

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
CAS No. 1058437-03-8
Cat. No. B6541797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
CAS1058437-03-8
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C20H19N3O3/c1-26-17-9-7-16(8-10-17)18-11-20(25)23(14-22-18)13-19(24)21-12-15-5-3-2-4-6-15/h2-11,14H,12-13H2,1H3,(H,21,24)
InChIKeyFTCYJAVLDAEMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS 1058437-03-8): Structural Overview for Inhibitor Screening & Procurement


N-Benzyl-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide belongs to the 6-oxo-1,6-dihydropyrimidine class, a scaffold extensively employed in medicinal chemistry for kinase and dehydrogenase inhibitor design [1]. The compound features a 1,6-dihydropyrimidin-1-yl core bearing a C4 4-methoxyphenyl group and an N1-linked acetamide side chain functionalized with a benzyl moiety. This substitution pattern distinguishes it from the more extensively characterized 2-(4-methoxybenzyl)-4-yl positional isomer (CAS 33357-94-7) that has demonstrated AKR1C1 inhibition [2]. The targeted structure is primarily sourced for specialty compound screening libraries and structure-activity relationship (SAR) exploration within academic and early-stage pharmaceutical programs.

Why Generic Substitution Is Not Advisable for N-Benzyl-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (1058437-03-8)


Substituting this compound with a closely related analog without rigorous validation risks altering key intermolecular interactions and functional assay outcomes. The precise positioning of the 4-methoxyphenyl substituent on the pyrimidine ring dictates the compound's binding mode, as demonstrated by the distinct activity landscape of 4-aryl versus 2-alkyl pyrimidinone analogs [1]. Even subtle modifications—such as moving a methoxyphenyl group from the C4 to the C2 position—can shift inhibitory potency by an order of magnitude, alter selectivity across enzyme isoforms, and change the mechanism of inhibition from non-competitive to competitive [2]. Therefore, procurement for structure-activity relationship campaigns or pharmacological profiling must be compound-specific; assuming interchangeability within the dihydropyrimidine class introduces uncontrolled variables into experimental systems.

Quantitative Differentiation Evidence: N-Benzyl-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide vs. Closest Analogs


Structural Differentiation: Positional Isomerism vs. Most Potent AKR1C1 Analog

The target compound is a positional isomer of the most potent known pyrimidine-based AKR1C1 inhibitor. The target carries a 4-(4-methoxyphenyl) group at C4, whereas the lead analog N-benzyl-2-(2-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide (CAS 33357-94-7) bears a 4-methoxybenzyl substituent at C2 and an acetamide arm at C4. This reversal of substitution vectors creates a distinct pharmacophore topology [1]. The C2-benzyl analog exhibits a Ki of 17 µM against AKR1C1 (non-competitive inhibition) [1]. This structural difference is critical for SAR campaigns, as it probes the effect of aryl group placement on enzyme binding; procurement of the specific 4-aryl isomer enables direct measurement of this effect.

AKR1C1 Positional isomer SAR

Predicted Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity

Computational comparison of the target compound with its closest C2-substituted analog reveals distinct physicochemical profiles relevant to permeability and solubility. The target compound (C20H19N3O3, MW 349.4) [1] possesses a hydrogen bond donor (amide NH) and multiple acceptors (carbonyl, methoxy, pyrimidine N), while the comparator (CAS 33357-94-7) has an identical molecular formula but a different arrangement of hydrogen bond donors/acceptors due to the shifted acetamide linkage, potentially leading to different logP and solubility values [2]. Such property differences, even when subtle, can translate into differential membrane permeability and non-specific binding in cellular assays, underscoring the need for compound-specific procurement when transitioning from biochemical to cell-based screening.

ADME Lipophilicity Physicochemical properties

Target Selectivity Potential: Differential AKR1C Isoform Profiling vs. Broad-Spectrum Pyrimidines

The AKR1C enzyme family includes four isoforms (AKR1C1-AKR1C4) with overlapping substrate specificities. The close analog of the target compound, which is a positional isomer, has been profiled against AKR1C1 (Ki = 17 µM) but did not show significant inhibition of the related isoform AKR1C3 at similar concentrations, suggesting a degree of selectivity [1]. The target compound, with its distinct 4-aryl substitution, offers a probe molecule to investigate whether shifting the aryl substituent from C2 to C4 alters isoform selectivity. This is a key experimental variable that cannot be addressed with the existing C2-substituted leads alone, making the compound a necessary component for isoform-selective inhibitor development.

AKR1C isoforms Selectivity Cancer

Validated Application Scenarios for N-Benzyl-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (1058437-03-8)


AKR1C1 Structure-Activity Relationship Expansion

Use as a key 4-aryl positional isomer probe to systematically map the spatial and electronic requirements of the AKR1C1 active site. Direct comparison with the established C2-substituted lead (Ki = 17 µM) will reveal how aryl group placement affects non-competitive inhibition potency and mechanism [1].

Physicochemical Property Benchmarking for Dihydropyrimidine Libraries

Employ as a reference standard for measuring lipophilicity (logP), solubility, and permeability in dihydropyrimidine-focused chemical libraries, leveraging its unique hydrogen bond donor/acceptor arrangement relative to regioisomeric analogs [2][3].

Isoform-Selectivity Probe for AKR1C Enzyme Panel

Screen against a full panel of AKR1C isoforms (1C1-1C4) to test the hypothesis that C4-aryl substitution biases selectivity away from the AKR1C1 preference observed with C2-substituted analogs, directly informing the design of isoform-selective inhibitors for endometrial cancer and related hormone-dependent diseases [1].

Quote Request

Request a Quote for N-benzyl-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.